molecular formula C17H21FN4 B11933042 Pyridine, 4-(4-fluorophenyl)-1,2,3,6-tetrahydro-1-(4-(1H-1,2,4-triazol-1-yl)butyl)- CAS No. 177945-46-9

Pyridine, 4-(4-fluorophenyl)-1,2,3,6-tetrahydro-1-(4-(1H-1,2,4-triazol-1-yl)butyl)-

Cat. No.: B11933042
CAS No.: 177945-46-9
M. Wt: 300.37 g/mol
InChI Key: SBVRDBPUULCCRA-UHFFFAOYSA-N
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Description

E-5842 is a small molecule drug that acts as a sigma-1 receptor modulator. It was originally developed by Esteve Pharmaceuticals S.A. for the treatment of psychotic disorders and behavioral disorders. The compound has shown potential as an atypical antipsychotic with a unique mechanism of action targeting sigma-1 receptors .

Preparation Methods

E-5842 can be synthesized through multiple routes. One common method involves the condensation of 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine with 1-(4-chlorobutyl)-1H-1,2,4-triazole in the presence of potassium hydrogencarbonate in dimethylformamide. Another method involves the dehydration of 1-[4-[4-(4-fluorophenyl)-4-hydroxy-1-piperidyl]butyl]-1H-1,2,4-triazole in refluxing hydrochloric acid/ethanol .

Chemical Reactions Analysis

E-5842 undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

E-5842 exerts its effects by modulating sigma-1 receptors, which are chaperone proteins that interact with other proteins such as N-methyl-D-aspartate (NMDA) and opioid receptors. By binding to sigma-1 receptors, E-5842 influences their activity and modulates various cellular pathways. This mechanism of action is distinct from traditional antipsychotics that primarily target dopamine receptors .

Comparison with Similar Compounds

E-5842 is unique in its high affinity for sigma-1 receptors and low affinity for other receptors, including dopamine receptors. Similar compounds include:

E-5842 stands out due to its selective sigma-1 receptor modulation and potential as an atypical antipsychotic with fewer side effects compared to traditional antipsychotics .

Properties

CAS No.

177945-46-9

Molecular Formula

C17H21FN4

Molecular Weight

300.37 g/mol

IUPAC Name

4-(4-fluorophenyl)-1-[4-(1,2,4-triazol-1-yl)butyl]-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C17H21FN4/c18-17-5-3-15(4-6-17)16-7-11-21(12-8-16)9-1-2-10-22-14-19-13-20-22/h3-7,13-14H,1-2,8-12H2

InChI Key

SBVRDBPUULCCRA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1C2=CC=C(C=C2)F)CCCCN3C=NC=N3

Origin of Product

United States

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